![molecular formula C7H11NO B2689165 2-(2-Methyloxolan-3-yl)acetonitrile CAS No. 2228768-99-6](/img/structure/B2689165.png)
2-(2-Methyloxolan-3-yl)acetonitrile
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Description
2-(2-Methyloxolan-3-yl)acetonitrile is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and is commonly used in organic synthesis.
Scientific Research Applications
Double-Layer Capacitor Electrolytes
Double-layer capacitors, also known as supercapacitors, have benefited from the use of 1,3-dioxolane derivatives in electrolytes. The addition of 1,3-dioxolane to acetonitrile-based electrolytes has been shown to extend the low-temperature operational range of these capacitors beyond that of commercially available options. This adjustment in electrolyte composition is crucial for optimizing power delivery in varying temperature conditions, demonstrating the versatility of these compounds in enhancing energy storage technologies (West et al., 2008).
Fluorescent Probes for Metal Ions
Compounds structurally related to 2-(2-Methyloxolan-3-yl)acetonitrile have been employed as fluorescent probes for detecting metal ions like Al3+ and Fe3+ in solution. These probes exhibit solvent-dependent binding modes, with distinct selectivity and sensitivity in different media. This application highlights the potential of these compounds in the development of sensitive diagnostic tools for environmental and biological monitoring (Fang et al., 2014).
Anodic Fluorination in Organic Synthesis
The anodic fluorination of 4-(p-chlorophenylthio)methyl-1,3-dioxolan-2-one demonstrates the influence of solvent systems on electrochemical reactions. The study shows that a mixture of acetonitrile and propylene carbonate facilitates the production of α-monofluorinated products with high efficiency and current efficiency. This process underscores the role of acetonitrile and related compounds in facilitating specific organic transformations, offering pathways to highly selective synthesis strategies (Suzuki & Fuchigami, 2004).
Safety Improvements in Supercapacitors
Research into the safety of supercapacitors has led to the exploration of ionic liquids mixed with acetonitrile to reduce flammability and volatility. This approach aims to maintain high conductivity and performance while enhancing safety, illustrating the compound's role in developing safer energy storage solutions (Abdallah et al., 2012).
Advanced Polymerization Techniques
The radical polymerization of methyl acrylate initiated in acetonitrile showcases the solvent's capacity to influence polymerization reactions. The study on ultrafast SET-LRP (Single Electron Transfer-Living Radical Polymerization) in biphasic mixtures emphasizes acetonitrile's role in achieving high reaction rates and complete monomer conversion, contributing to the field of polymer chemistry (Enayati et al., 2016).
properties
IUPAC Name |
2-(2-methyloxolan-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDZSHDREPUSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyloxolan-3-yl)acetonitrile |
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